3-Bromo-5-iodopyridin-4-ol
Overview
Description
3-Bromo-5-iodopyridin-4-ol: is a halogenated pyridine derivative with the molecular formula C5H3BrINO . It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both bromine and iodine atoms on the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyridin-4-ol typically involves halogenation reactions. One common method is the sequential bromination and iodination of pyridin-4-ol. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodopyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction Reactions: The hydroxyl group on the pyridine ring can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that are valuable in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: 3-Bromo-5-iodopyridin-4-ol is used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for constructing more elaborate chemical entities.
Biology and Medicine: In biological research, this compound is used to develop new pharmaceuticals. Its derivatives have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity allows for the creation of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodopyridin-4-ol involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to interact with different molecular targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or material synthesis.
Comparison with Similar Compounds
- 5-Bromo-2-iodopyridin-3-ol
- 2-Bromo-5-iodopyridin-3-ol
- 5-Bromo-3-iodopyridin-2-ol
Comparison: 3-Bromo-5-iodopyridin-4-ol is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring This positioning influences its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
3-bromo-5-iodo-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXGABOPRMRDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304060 | |
Record name | 3-Bromo-5-iodo-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-22-2, 637348-83-5 | |
Record name | 3-Bromo-5-iodo-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98136-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodo-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-iodopyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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